molecular formula C11H12FNO B2797566 (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine CAS No. 338401-19-7

(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine

Cat. No. B2797566
CAS RN: 338401-19-7
M. Wt: 193.221
InChI Key: LZZVLKBPGRAIAO-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, also known as HX600, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized by a team of researchers at the University of Oxford in 2015 and has since been investigated for its mechanism of action and potential use in treating various diseases.

Scientific Research Applications

Overview of Hydroxylamine Derivatives

Hydroxylamine and its derivatives, such as (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, have been the subject of scientific research due to their various biological activities. The review by Gross (1985) highlights that hydroxylamine is a product of normal cellular metabolism but also a potent mutagen in vitro. Despite its potential, it has not shown carcinogenic capabilities. Interestingly, it demonstrates carcinostatic activity against certain tumors in animals and can inactivate or inhibit a number of cellular enzymes and some viruses in vitro. Moreover, hydroxylamine is a skin irritant and sensitizer, causing dermatitis and being corrosive to the eyes. Acute and chronic exposures have caused methemoglobinemia and sulfhemoglobinemia (Gross, 1985).

Ethylene Perception and Fruit Ripening

The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, a derivative related to the cyclopropyl group, has shown significant effects on ethylene perception and fruit ripening. Watkins (2006) provides an extensive review of 1-MCP's effects, demonstrating its role in improving the maintenance of product quality by inhibiting the ethylene perception in fruits and vegetables. This commercial technology has been adopted rapidly by many apple industries globally, indicating the potential benefits and limitations for its commercialization across various fruits and vegetables (Watkins, 2006).

Isoxazolone Derivatives in Medicinal Chemistry

Laroum et al. (2019) discuss the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. These derivatives constitute excellent intermediates for the synthesis of numerous heterocycles and undergo several chemical transformations. The research demonstrates a simple and environmentally friendly procedure for preparing heterocycles by multi-component reactions, offering insights into the chemical versatility and potential pharmacological applications of compounds containing cyclopropyl and hydroxylamine groups (Laroum et al., 2019).

properties

IUPAC Name

(NE)-N-[1-[2-(4-fluorophenyl)cyclopropyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZVLKBPGRAIAO-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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